molecular formula C12H11N5O3 B8779823 N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide CAS No. 925896-84-0

N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide

Cat. No.: B8779823
CAS No.: 925896-84-0
M. Wt: 273.25 g/mol
InChI Key: KHKKWWJLCXXBMF-UHFFFAOYSA-N
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Description

N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

925896-84-0

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide

InChI

InChI=1S/C12H11N5O3/c1-7-2-3-9(17(19)20)4-10(7)11(18)16-8-5-14-12(13)15-6-8/h2-6H,1H3,(H,16,18)(H2,13,14,15)

InChI Key

KHKKWWJLCXXBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=C(N=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methyl-5-nitrobenzoic acid (659 mg, 3.64 mmol) was heated to reflux in SOCl2 (6 mL) for 1 h. After cooling to room temperature and concentrating to dryness, the crude acid chloride was taken up in CH2Cl2 (25 mL). Pyrimidine-2,5-diamine 7 (400 mg, 3.64 mmol) was added to the solution and the mixture was allowed to stir at rt over night. The mixture became a thick white suspension. NEt3 (700 L, 4.73 mmol) was added. After 2 h, a thick white suspension remained. The mixture was filtered through a Buchner funnel and washed with copious amounts of CH2Cl2 to remove NEt3HCl salt, affording N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide 8 as an off-white solid.
Quantity
659 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
700 L
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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